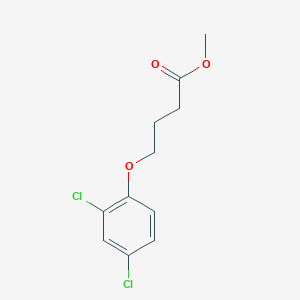

Methyl-4-(2,4-Dichlorphenoxy)butanoat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2,4-dichlorophenoxy)butanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the formulation of agricultural products, particularly herbicides.

Wirkmechanismus

Target of Action

Methyl 4-(2,4-dichlorophenoxy)butanoate, also known as 2,4-DB Methyl Ester , is primarily used as a post-emergence herbicide . Its primary targets are broad-leaved weeds . These weeds compete with crops for nutrients, light, and space, and controlling them is crucial for crop health and yield.

Mode of Action

It is known that this compound acts as a herbicide, which suggests that it likely interferes with the growth and development of the targeted weeds .

Biochemical Pathways

As a herbicide, it is likely to disrupt essential biological processes in the target weeds, leading to their death .

Pharmacokinetics

It is known to be highly soluble in water and most organic solvents , which could influence its bioavailability and distribution in the environment.

Result of Action

The result of the action of Methyl 4-(2,4-dichlorophenoxy)butanoate is the control of broad-leaved weeds . By inhibiting the growth and development of these weeds, this compound helps to reduce competition for resources and promotes the health and yield of crops .

Action Environment

The action of Methyl 4-(2,4-dichlorophenoxy)butanoate can be influenced by various environmental factors. For instance, its volatility and high solubility in water suggest that it could potentially leach into groundwater under certain conditions . Additionally, its efficacy as a herbicide could be affected by factors such as soil type, temperature, and rainfall .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(2,4-dichlorophenoxy)butanoate can be synthesized through the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In industrial settings, the production of methyl 4-(2,4-dichlorophenoxy)butanoate may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, allowing for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-(2,4-dichlorophenoxy)butanoic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

Hydrolysis: 4-(2,4-dichlorophenoxy)butanoic acid and methanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,4-Dichlorophenoxy)butanoic acid: The parent acid of the methyl ester.

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure and mode of action.

Methyl 2,4-dichlorophenoxyacetate: Another methyl ester derivative with similar herbicidal properties.

Uniqueness

Methyl 4-(2,4-dichlorophenoxy)butanoate is unique due to its specific ester structure, which influences its solubility, reactivity, and biological activity. Its methyl ester form allows for easier handling and application in various formulations compared to its parent acid .

Biologische Aktivität

Methyl 4-(2,4-dichlorophenoxy)butanoate, commonly referred to as 2,4-DB methyl ester, is a synthetic compound primarily recognized for its herbicidal properties. This article delves into its biological activity, mechanisms of action, and associated research findings.

Overview of Methyl 4-(2,4-dichlorophenoxy)butanoate

- Chemical Structure : The compound has the molecular formula C₁₁H₁₄Cl₂O₄ and features a unique ester structure that influences its solubility and reactivity in biological systems.

- Classification : It belongs to the class of phenoxy herbicides and acts as a synthetic auxin, mimicking the plant hormone auxin which regulates growth and development in plants.

Methyl 4-(2,4-dichlorophenoxy)butanoate operates primarily through its mimicry of auxins:

- Target Interaction : The compound binds to auxin receptors in broadleaf weeds, disrupting normal hormonal balance. This leads to uncontrolled cell division and abnormal growth patterns.

- Biochemical Pathways : The herbicidal action results in physiological disturbances such as leaf curling and stem twisting, ultimately causing plant death .

Biological Activity

The biological activity of methyl 4-(2,4-dichlorophenoxy)butanoate is predominantly characterized by its herbicidal effects:

- Herbicidal Efficacy : It is effective against a variety of broadleaf weeds while exhibiting selectivity towards certain monocot crops (e.g., grasses), making it a valuable tool in agricultural weed management .

- Toxicity Profile : Classified as moderately toxic (Toxicity Class III by the US EPA), it poses risks such as skin and eye irritation upon contact. Long-term exposure can lead to gastrointestinal symptoms in humans and moderate toxicity to aquatic organisms .

Case Studies and Experimental Data

- Efficacy Trials : Field studies have demonstrated that methyl 4-(2,4-dichlorophenoxy)butanoate effectively controls broadleaf weeds in crops like alfalfa and peanuts. The compound's selectivity minimizes damage to cereal crops.

- Environmental Impact Studies : Research indicates that the compound's high solubility can lead to groundwater contamination under certain conditions. This necessitates careful application and monitoring practices in agricultural settings.

- Toxicology Assessments : Studies on mammals indicate that while acute toxicity is rare, chronic exposure can result in health issues. Specific studies have highlighted potential adverse effects on pets exposed to high doses over prolonged periods .

Comparative Biological Activity Table

| Compound Name | Chemical Structure | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-(2,4-dichlorophenoxy)butanoate | C₁₁H₁₄Cl₂O₄ | Ester derivative; selective herbicide | Mimics auxin; disrupts plant growth |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Widely used herbicide; similar mode of action | Mimics auxin; broad-spectrum herbicide |

| 4-(Chlorophenoxy)butanoic acid | C₉H₉ClO₃ | Less toxic; used in specific agricultural settings | Selective herbicide; lower environmental impact |

Eigenschaften

IUPAC Name |

methyl 4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXSNMCGZZWMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171872 | |

| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18625-12-2 | |

| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018625122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DB-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.